methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.
Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.
Industrial Production Methods
For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:
Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.
Solvent Recycling: : Minimize waste and reduce costs.
Automation: : Utilize automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.
Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.
Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Quinoline N-oxide Derivatives: : From oxidation.
Tetrahydroquinoline Derivatives: : From reduction.
Functionalized Quinoline: : From substitution reactions.
Scientific Research Applications
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as:
Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activities, influencing cellular responses.
Pathways: : Interference with signaling pathways to alter biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.
Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.
Uniqueness
What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.
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Biological Activity
Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, positions it as a potential candidate for various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
Chemical Information:
- Molecular Formula: C22H23N3O3
- Molecular Weight: 377.4 g/mol
- IUPAC Name: methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
- Canonical SMILES: COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43
This compound's structure allows it to interact with various biological targets, potentially modulating their activity and leading to significant biological effects.
The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors within biological pathways. Research indicates that this compound may inhibit certain cellular processes, including those involved in cancer proliferation and viral replication.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of quinoline compounds have shown significant inhibition of Hepatitis B virus (HBV) replication in vitro. The methylated derivatives exhibited high inhibition rates at concentrations around 10 µM, indicating a promising avenue for further exploration in antiviral therapies .
Anticancer Properties
This compound has also been investigated for its anticancer properties. A study demonstrated that related quinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The most potent derivatives achieved IC50 values of approximately 1.2 µM against these cell lines and were shown to induce cell cycle arrest at the G2/M phase .
Mechanistic Insights into Anticancer Activity
The anticancer mechanism appears to involve the modulation of apoptotic pathways. Compounds similar to this compound have been shown to affect key proteins involved in apoptosis, such as BAX and Bcl-2, thereby promoting programmed cell death .
Research Findings and Case Studies
Properties
CAS No. |
1251693-72-7 |
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Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.444 |
IUPAC Name |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |
InChI Key |
YTNXLEQXJKMFPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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